
Jionoside A1
Overview
Description
Jionoside A1 is a phenylpropanoid glycoside isolated from the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound is known for its immune-enhancement and neuroprotective activities, making it a subject of interest in various scientific research fields .
Mechanism of Action
Target of Action
Jionoside A1, a substance found in the traditional Chinese herb Rehmannia glutinosa, primarily targets the Nix protein . Nix is a protein that plays a crucial role in mitophagy, a process that removes damaged mitochondria .
Mode of Action
This compound interacts with its target, Nix, to promote mitophagy . This interaction results in the removal of damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitophagy pathway . By promoting Nix-mediated mitophagy, this compound facilitates the removal of damaged mitochondria, which is crucial in ischemia-reperfusion injury in ischemic stroke .
Pharmacokinetics
It is known that this compound is isolated and purified from the roots of rehmannia glutinosa . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of cytotoxic damage and the enhancement of neurological recovery . By promoting Nix-mediated mitophagy, this compound may reduce ischemic stroke .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the oxygen-glucose deprivation/reperfusion (OGD-Rep) model and the right transient middle cerebral artery occlusion (tMCAO) model were established to study the effects of this compound . .
Biochemical Analysis
Biochemical Properties
Jionoside A1 has been found to interact with Nix, a protein involved in mitophagy . Mitophagy is a process that removes damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .
Cellular Effects
This compound has been shown to have protective effects on SH-SY5Y cells treated with H2O2 . It also promotes Nix-mediated mitophagy, which is crucial in ischemia-reperfusion injury in ischemic stroke .
Molecular Mechanism
The molecular mechanism of this compound involves promoting Nix-mediated mitophagy . This process helps to remove damaged mitochondria, reducing cytotoxic damage and enhancing neurological recovery .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not mentioned in the search results, it’s known that the compound has been used in treatment models like the oxygen-glucose deprivation/reperfusion (OGD-Rep) model and the right transient middle cerebral artery occlusion (tMCAO) model .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jionoside A1 is typically extracted from the roots of Rehmannia glutinosa. The extraction process involves several steps:
Grinding: The roots are ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using ethanol or ethyl acetate.
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
Purification: The concentrated extract undergoes purification through column chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification steps but on a larger scale. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Jionoside A1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acyl chlorides and alkyl halides are employed under mild conditions.
Major Products
The major products formed from these reactions include various phenolic derivatives and glycosides, which can have different biological activities .
Scientific Research Applications
Neuroprotective Effects
Mechanism of Action
Jionoside A1 exhibits neuroprotective properties primarily through its ability to enhance mitophagy, a process that removes damaged mitochondria, thereby promoting cell survival under stress conditions. Studies indicate that this compound increases the expression of mitophagy-related proteins such as Nix, which plays a crucial role in mitochondrial quality control during ischemic conditions. It has been shown to upregulate mitochondrial content and ATP levels while reducing neuronal cytotoxicity in models of ischemia/reperfusion injury .
Case Study: Ischemic Stroke
A pivotal study utilized both the oxygen-glucose deprivation/reperfusion (OGD-Rep) model and the transient middle cerebral artery occlusion (tMCAO) model to assess the effects of this compound on ischemic stroke. The results demonstrated that treatment with this compound significantly improved neurobehavioral outcomes and reduced markers of neuronal damage. Specifically, it increased ATP levels and decreased lactate dehydrogenase (LDH) release, indicating reduced cell death .
Pharmacological Properties
Antioxidant Activity
this compound has shown substantial antioxidant activity, which is critical in mitigating oxidative stress associated with various neurological disorders. This property contributes to its therapeutic potential in treating neurodegenerative diseases. The compound has been observed to protect neuronal cells from oxidative damage induced by hydrogen peroxide, further supporting its role in neuroprotection .
Comparative Efficacy
Property | This compound | Control/Other Compounds |
---|---|---|
Mitochondrial Content | Increased | Decreased |
ATP Levels | Significantly Increased | No significant change |
Neuronal Cytotoxicity | Reduced | Increased |
Neurobehavioral Function | Improved | Deteriorated |
Clinical Implications
The findings surrounding this compound suggest its potential as a therapeutic agent for ischemic stroke and possibly other neurodegenerative conditions. By promoting mitophagy and enhancing mitochondrial function, this compound could serve as a foundational element in developing new treatments aimed at improving outcomes for patients suffering from strokes or related neurological impairments.
Future Research Directions
Further studies are warranted to elucidate the precise molecular mechanisms through which this compound exerts its effects. Investigating its interactions with other signaling pathways involved in cellular stress responses could enhance our understanding of its therapeutic potential. Additionally, clinical trials are necessary to evaluate the efficacy and safety of this compound in human populations.
Comparison with Similar Compounds
Similar Compounds
Acteoside: Another phenylpropanoid glycoside with similar immune-enhancement and antioxidant properties.
Echinacoside: Known for its neuroprotective and anti-inflammatory activities.
Verbascoside: Exhibits antioxidant and anti-inflammatory effects.
Uniqueness
Jionoside A1 is unique due to its specific combination of immune-enhancement and neuroprotective activities. Its moderate protective effects on hydrogen peroxide-treated SH-SY5Y cells distinguish it from other similar compounds .
Biological Activity
Jionoside A1, a compound isolated from Radix Rehmanniae Praeparata , has garnered attention for its potential therapeutic benefits, particularly in the context of ischemia/reperfusion injury and oxidative stress. This article synthesizes findings from various studies to elucidate the biological activities of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential clinical applications.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₃₆H₄₈O₂₀ |
Molecular Weight | 800.76 g/mol |
CAS Number | 120444-60-2 |
Density | 1.61 g/cm³ |
Boiling Point | 1039.4 °C |
Mitophagy and Mitochondrial Function
Recent studies have highlighted this compound's role in promoting mitophagy, a selective form of autophagy that targets damaged mitochondria for degradation. In a study involving ischemia/reperfusion injury models, this compound was shown to enhance mitochondrial function by:
- Increasing the expression of mitochondrial markers such as TOMM20, COX4I1, and ATP Synβ.
- Reducing neuronal cytotoxicity as evidenced by decreased lactate dehydrogenase (LDH) release in treated cells.
- Improving ATP levels in neuronal cells after exposure to oxidative stress conditions .
The mechanism involves the upregulation of proteins associated with mitophagy, including PINK1 and Parkin, which facilitate the clearance of damaged mitochondria through autophagic lysosomes .
Neuroprotective Effects
This compound exhibits significant neuroprotective effects in models of ischemic stroke. Key findings include:
- Increased ATP Production : Treatment with this compound led to a marked increase in ATP levels in both oxygen-glucose deprivation (OGD) and transient middle cerebral artery occlusion (tMCAO) models.
- Reduced Neuronal Damage : The compound significantly reduced markers of neuronal damage and improved neurobehavioral outcomes as measured by modified neurological severity scores (mNSS) in animal models .
Immune Enhancement
This compound also displays immune-enhancing properties. It has been reported to exhibit dose-dependent immune enhancement activity, particularly in H₂O₂-treated SH-SY5Y cells. This suggests that this compound may play a role in modulating immune responses and protecting against oxidative stress-induced cellular damage .
Case Studies and Research Findings
Several studies have investigated the effects of this compound on various biological systems:
- Study on Ischemia/Reperfusion Injury : In a controlled experiment using male Sprague-Dawley rats, this compound treatment resulted in improved mitochondrial content and function post-injury. The study utilized both in vivo and in vitro models to assess the compound's efficacy .
- Oxidative Stress Models : Research demonstrated that this compound could mitigate oxidative damage in neuronal cell lines, indicating its potential as a protective agent against neurodegenerative conditions .
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48O20/c1-15-25(42)27(44)30(47)36(52-15)56-33-31(48)35(50-10-9-17-3-6-18(38)20(40)11-17)54-23(14-51-34-29(46)28(45)26(43)22(13-37)53-34)32(33)55-24(41)8-5-16-4-7-19(39)21(12-16)49-2/h3-8,11-12,15,22-23,25-40,42-48H,9-10,13-14H2,1-2H3/b8-5+/t15-,22+,23+,25-,26+,27+,28-,29+,30+,31+,32+,33+,34+,35+,36-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPZTGRENZINFN-WEDRDYHSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48O20 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
800.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the potential therapeutic benefit of Jionoside A1 in ischemic stroke?
A1: Research suggests that this compound might help alleviate damage caused by ischemic stroke. A study using both in vitro (oxygen-glucose deprivation/reperfusion model) and in vivo (transient middle cerebral artery occlusion model) models of ischemic stroke demonstrated that this compound treatment reduced the severity of injury []. This protective effect is attributed to its ability to promote mitophagy, a process that removes damaged mitochondria from cells, thereby reducing further damage and promoting neurological recovery [].
Q2: How does this compound promote mitophagy in the context of ischemic stroke?
A2: While the research highlights the positive impact of this compound on mitophagy, the exact mechanism by which it achieves this effect is not fully elucidated within the provided abstracts []. Further research is needed to identify the specific molecular targets and pathways involved in this compound's promotion of mitophagy.
Q3: What is the origin of this compound and what other compounds is it often found with?
A3: this compound is a natural compound found in the roots of Rehmannia glutinosa, a herb used in traditional Chinese medicine [, , , ]. Analysis of Rehmannia glutinosa extracts reveals that this compound often occurs alongside other compounds, including purpureaside C, jionoside B1, acteoside, isoacteoside, and various other iridoid glycosides [, , , ]. This co-occurrence highlights the complex chemical composition of this traditional medicinal herb.
Q4: What analytical techniques are employed to identify and quantify this compound in plant extracts or formulations?
A4: High-performance liquid chromatography coupled with time-of-flight mass spectrometry (UPLC-TOF-MS) is a key analytical technique used for characterizing this compound in complex mixtures like those derived from Rehmannia glutinosa []. This method provides high resolution separation of individual components, while mass spectrometry allows for accurate identification and quantification based on the compound's mass-to-charge ratio.
Q5: Beyond ischemic stroke, are there other potential applications for this compound being investigated?
A5: While the provided research focuses on the role of this compound in ischemic stroke, Rehmannia glutinosa extracts, which contain this compound, have been traditionally used for their immunosuppressive properties []. This suggests that this compound might possess potential in modulating immune responses, but further research is needed to explore this avenue.
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